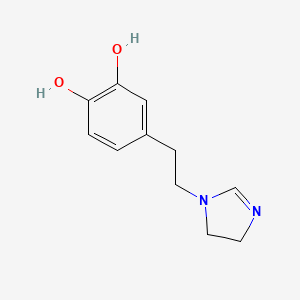
Tripotassium-2-hydroxycitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium-2-hydroxycitrate, also known as hydroxycitric acid tripotassium salt, is a potassium salt of hydroxycitric acid. This compound is derived from citric acid and is commonly found in the rinds of certain fruits, such as Garcinia cambogia. It is known for its potential health benefits, particularly in weight management and metabolic health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripotassium-2-hydroxycitrate can be synthesized by neutralizing hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline salt .
Industrial Production Methods: In industrial settings, this compound is often produced using extracts from Garcinia cambogia. The fruit rind is processed to extract hydroxycitric acid, which is then neutralized with potassium hydroxide. The resulting solution is purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tripotassium-2-hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce simpler organic compounds .
Scientific Research Applications
Tripotassium-2-hydroxycitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on metabolic pathways and enzyme inhibition.
Medicine: It is investigated for its potential role in weight management and as a therapeutic agent for conditions like obesity and diabetes.
Industry: It is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The primary mechanism of action of tripotassium-2-hydroxycitrate involves the inhibition of the enzyme ATP-citrate lyase. This enzyme plays a crucial role in the conversion of citrate to acetyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this enzyme, this compound reduces the production of fatty acids, which can help in weight management and metabolic health .
Comparison with Similar Compounds
Potassium citrate: Used for managing renal tubular acidosis and kidney stones.
Calcium hydroxycitrate: Another salt of hydroxycitric acid with similar properties.
Sodium hydroxycitrate: Similar in function but with different solubility and bioavailability
Uniqueness: Tripotassium-2-hydroxycitrate is unique due to its specific inhibition of ATP-citrate lyase and its potential benefits in weight management. Its potassium content also makes it beneficial for maintaining electrolyte balance .
Properties
Molecular Formula |
C6H8K3O8 |
|---|---|
Molecular Weight |
325.42 g/mol |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |
InChI Key |
KXSYNAPRYLMHRK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O.[K].[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)


![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)

![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)


![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)

![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
